molecular formula C46H62F3N11O12 B12302800 H-DL-Arg-DL-Pro-DL-Pro-Gly-DL-Phe-DL-Ser-DL-Pro-DL-Phe-OH.TFA

H-DL-Arg-DL-Pro-DL-Pro-Gly-DL-Phe-DL-Ser-DL-Pro-DL-Phe-OH.TFA

Katalognummer: B12302800
Molekulargewicht: 1018.0 g/mol
InChI-Schlüssel: MPNPJPCNJANRTC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[Des-Arg9]-Bradykinin TFA is a synthetic peptide derivative of bradykinin, a naturally occurring peptide that plays a crucial role in various physiological processes, including inflammation, blood pressure regulation, and pain sensation. The compound is modified by the removal of the arginine residue at the ninth position and is often used in scientific research to study the functions and mechanisms of bradykinin and its receptors.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of [Des-Arg9]-Bradykinin TFA typically involves solid-phase peptide synthesis (SPPS), a method widely used for the production of peptides. The process begins with the attachment of the first amino acid to a solid resin, followed by the sequential addition of protected amino acids. Each amino acid is coupled to the growing peptide chain using activating agents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). After the assembly of the peptide chain, the protecting groups are removed, and the peptide is cleaved from the resin using trifluoroacetic acid (TFA).

Industrial Production Methods

In an industrial setting, the production of [Des-Arg9]-Bradykinin TFA follows similar principles but on a larger scale. Automated peptide synthesizers are often employed to increase efficiency and consistency. The use of high-performance liquid chromatography (HPLC) is essential for the purification of the final product, ensuring its high purity and quality.

Analyse Chemischer Reaktionen

Types of Reactions

[Des-Arg9]-Bradykinin TFA can undergo various chemical reactions, including:

    Oxidation: The peptide can be oxidized to form disulfide bonds between cysteine residues.

    Reduction: Disulfide bonds can be reduced to free thiol groups using reducing agents like dithiothreitol (DTT).

    Substitution: Amino acid residues within the peptide can be substituted with other amino acids to study structure-activity relationships.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) in mild conditions.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) in aqueous solutions.

    Substitution: Amino acid derivatives with protecting groups, activated by coupling agents like DIC and HOBt.

Major Products Formed

    Oxidation: Formation of disulfide-linked peptides.

    Reduction: Peptides with free thiol groups.

    Substitution: Modified peptides with altered amino acid sequences.

Wissenschaftliche Forschungsanwendungen

[Des-Arg9]-Bradykinin TFA is extensively used in scientific research due to its ability to selectively interact with bradykinin receptors. Its applications include:

    Chemistry: Studying peptide synthesis and modification techniques.

    Biology: Investigating the role of bradykinin in cellular signaling and physiological processes.

    Medicine: Exploring potential therapeutic applications in conditions like inflammation, pain, and cardiovascular diseases.

    Industry: Developing peptide-based drugs and diagnostic tools.

Wirkmechanismus

[Des-Arg9]-Bradykinin TFA exerts its effects by binding to bradykinin receptors, specifically the B1 receptor, which is upregulated during inflammation and tissue injury. The binding of the peptide to the receptor activates intracellular signaling pathways, leading to the release of inflammatory mediators, vasodilation, and increased vascular permeability. This mechanism is crucial for understanding the role of bradykinin in various pathological conditions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Bradykinin: The parent compound with a full-length sequence.

    [Des-Arg10]-Bradykinin: Another derivative with the removal of the arginine residue at the tenth position.

    [Hyp3]-Bradykinin: A modified bradykinin with hydroxyproline at the third position.

Uniqueness

[Des-Arg9]-Bradykinin TFA is unique due to its selective interaction with the B1 receptor, making it a valuable tool for studying receptor-specific functions and developing targeted therapies. Its structural modifications provide insights into the structure-activity relationships of bradykinin and its derivatives.

Eigenschaften

Molekularformel

C46H62F3N11O12

Molekulargewicht

1018.0 g/mol

IUPAC-Name

2-[[1-[2-[[2-[[2-[[1-[1-[2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C44H61N11O10.C2HF3O2/c45-29(15-7-19-48-44(46)47)40(61)55-22-10-18-35(55)42(63)54-21-8-16-33(54)38(59)49-25-36(57)50-30(23-27-11-3-1-4-12-27)37(58)52-32(26-56)41(62)53-20-9-17-34(53)39(60)51-31(43(64)65)24-28-13-5-2-6-14-28;3-2(4,5)1(6)7/h1-6,11-14,29-35,56H,7-10,15-26,45H2,(H,49,59)(H,50,57)(H,51,60)(H,52,58)(H,64,65)(H4,46,47,48);(H,6,7)

InChI-Schlüssel

MPNPJPCNJANRTC-UHFFFAOYSA-N

Kanonische SMILES

C1CC(N(C1)C(=O)C2CCCN2C(=O)C(CCCN=C(N)N)N)C(=O)NCC(=O)NC(CC3=CC=CC=C3)C(=O)NC(CO)C(=O)N4CCCC4C(=O)NC(CC5=CC=CC=C5)C(=O)O.C(=O)(C(F)(F)F)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.